molecular formula C14H19NO3 B068817 tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS No. 172647-87-9

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

Cat. No.: B068817
CAS No.: 172647-87-9
M. Wt: 249.3 g/mol
InChI Key: JNQNQSCDMKNYEX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate (CAS: 172647-87-9) is an indoline-derived compound characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. Key structural features include:

  • A tert-butyl carboxylate group at position 1, enhancing steric protection and stability.
  • A hydroxymethyl (-CH2OH) substituent at position 2, providing a reactive site for further functionalization.
  • Molecular formula C₁₄H₁₉NO₃, molecular weight 249.30 g/mol, and a melting point of 84–89°C .

This compound is primarily utilized as a research chemical in organic synthesis and medicinal chemistry, serving as a precursor for bioactive molecule development. Its hydroxymethyl group enables conjugation reactions, making it valuable for constructing pharmacophores or polymer backbones.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQNQSCDMKNYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383307
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172647-87-9
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to the nitrogen atom of indoline via carbamate formation. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions (0–25°C) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Conditions:

  • Reagent: Boc anhydride (1.2 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: THF, 0°C → room temperature, 12–24 hours

  • Yield: >85% (crude), 70–75% after purification.

Hydroxymethyl Group Installation

The hydroxymethyl group at the 2-position is introduced via reduction of a pre-installed ketone or aldehyde moiety. Two primary strategies are employed:

Reduction of 2-Formylindoline-1-carboxylate

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol is a widely used system for reducing 2-formylindoline-1-carboxylate to the corresponding alcohol.

Procedure:

  • Dissolve 2-formylindoline-1-carboxylate (1.0 equiv) in THF:EtOH (4:1).

  • Add NaBH₄ (1.5 equiv) at 0°C and stir for 2 hours.

  • Quench with 1 N HCl, extract with ethyl acetate, and purify via column chromatography.
    Yield: 56–60%.

Diisobutylaluminum Hydride (DIBAH)-Mediated Reduction

DIBAH offers selective reduction under milder conditions, particularly for sterically hindered substrates.

Procedure:

  • Add DIBAH (1.1 equiv) to a toluene solution of 2-formylindoline-1-carboxylate at −78°C.

  • Warm to room temperature, hydrolyze with 1 N HCl, and extract with ethyl acetate.
    Yield: 65–70%.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors are employed for Boc protection and reduction steps. Key advantages include:

  • Improved heat transfer and reaction homogeneity.

  • Reduced purification steps via in-line extraction.

Table 1: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time (h)244
Yield (%)7085
Purity (%)9598
Solvent Consumption (L/kg)12060

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of indole precursors to indoline derivatives prior to functionalization.

Conditions:

  • Pressure: 50–100 psi H₂

  • Temperature: 50–80°C

  • Solvent: Methanol or ethyl acetate.

Challenges and Mitigation Strategies

Diastereomer Formation

The reduction of 2-formylindoline-1-carboxylate can yield diastereomers due to the planar chirality of the indoline core.

Solutions:

  • Low-Temperature Reduction: Conducting NaBH₄ reductions at −20°C suppresses epimerization.

  • Chiral Catalysts: Use of (R)-BINOL-derived catalysts achieves enantiomeric excess (ee) >90%.

Purification Difficulties

The polar hydroxymethyl group complicates isolation via standard extraction.

Optimized Methods:

  • Column Chromatography: Silica gel with petroleum ether:ethyl acetate (3:1) eluent.

  • Recrystallization: Ethyl acetate/hexane mixtures yield 95% purity.

Comparative Analysis of Preparation Methods

Table 2: Key Performance Metrics Across Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
NaBH₄ Reduction5695Moderate120
DIBAH Reduction6597Low280
Continuous Flow Boc8598High90

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group back to the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Regeneration of the hydroxymethyl group.

    Substitution: Introduction of various functional groups on the indoline ring.

Scientific Research Applications

Medicinal Chemistry

Overview:
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in reactions that lead to biologically active compounds.

Key Applications:

  • Synthesis of Antiviral Agents: Research indicates that tert-butyl 2-(hydroxymethyl)-1-indolinecarboxylate can be modified to create compounds with antiviral properties. For instance, derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Anticancer Compounds: The indoline core structure is known for its ability to interact with biological targets associated with cancer cell proliferation. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on specific cancer cell lines .

Biological Studies

Overview:
The biological activity of this compound has been the subject of extensive research, focusing on its potential therapeutic effects.

Key Findings:

  • Antimicrobial Properties: Investigations into the antimicrobial efficacy of this compound have revealed its potential in combating bacterial infections. It has been shown to inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
  • Mechanism of Action: The compound interacts with specific enzymes and receptors in biological systems, influencing pathways related to inflammation and cell growth. This interaction is critical for understanding its therapeutic potential.

Chemical Synthesis

Overview:
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.

Synthetic Routes:

  • Formation of Indoline Core: The synthesis often begins with the Fischer indole synthesis method, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through reactions involving formaldehyde and appropriate catalysts.

Material Science

Overview:
The properties of this compound allow it to be utilized in developing new materials.

Applications:

  • Polymer Chemistry: Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Researchers are exploring its use in creating advanced composites for industrial applications .
  • Nanomaterials Development: The compound's reactivity can facilitate the synthesis of nanomaterials with tailored functionalities, contributing to advancements in nanotechnology.

Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antiviral activity against specific strains of viruses. The mechanism involved the inhibition of viral polymerase, showcasing the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Anticancer Research
Research conducted on the anticancer properties revealed that certain modifications to the indoline core resulted in compounds that effectively induced apoptosis in cancer cells. These findings highlight the importance of structural modifications for enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate involves its interaction with biological targets such as enzymes and receptors. The indoline core can bind to multiple receptors, influencing various biological pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position and Reactivity: The 2-hydroxymethyl group in the target compound contrasts with 6-hydroxy () and 4-aminomethyl () analogs. Position 2 substituents may influence ring conformation and electronic effects differently, altering reactivity in nucleophilic or electrophilic reactions. Hydroxymethyl (-CH2OH) offers dual functionality (hydroxyl and methylene), enabling esterification or oxidation, whereas aminomethyl (-CH2NH2) facilitates amide bond formation .

Physical Properties: The target compound’s melting point (84–89°C) is lower than hydrazino derivatives (e.g., 190°C for compound 10a in ), likely due to reduced crystallinity from flexible hydroxymethyl vs. rigid hydrazine linkages .

In contrast, hydrazino derivatives () require Schiff base condensation with aldehydes, which introduces variability in yield (55–85%) and purification challenges .

Biological and Industrial Applications: Antitubercular Activity: Hydrazino derivatives () show promise against Mycobacterium tuberculosis, while the hydroxymethyl compound’s applications remain exploratory . Medicinal Chemistry: The 4-aminomethyl analog () is a key intermediate for peptide-like drugs, whereas dipropylaminoethyl derivatives () are studied for neurological targets .

Key Research Findings

  • Hydroxymethyl vs.
  • Positional Effects : Substituents at position 2 (target compound) vs. 4 or 6 (analogs) significantly alter hydrogen-bonding capacity and TPSA (Topological Polar Surface Area) , impacting membrane permeability. For example, the 6-hydroxy analog () has a TPSA of 66.4 Ų, favoring passive diffusion .
  • Thermal Stability: Higher melting points in hydrazino derivatives () correlate with intermolecular hydrogen bonding and aromatic stacking, critical for solid-state stability .

Biological Activity

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate (CAS: 172647-87-9) is a synthetic compound belonging to the indolinecarboxylate family. Its unique structure, characterized by the presence of a tert-butyl group and a hydroxymethyl moiety, suggests potential biological activities worth investigating. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H19NO3
  • Molecular Weight: 249.31 g/mol
  • IUPAC Name: tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate
  • CAS Number: 172647-87-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets effectively, leading to significant pharmacological effects.

Anti-inflammatory Activity

A notable study evaluated similar compounds within the indole class for their anti-inflammatory effects. The research utilized a carrageenan-induced rat paw edema model to assess the efficacy of these compounds compared to standard anti-inflammatory drugs like indomethacin. While specific data for this compound was not detailed in the literature, related compounds demonstrated promising inhibition rates ranging from 39% to 54% within 12 hours post-administration .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), similar to other indole derivatives .

Study 1: Analgesic Properties

In a controlled experiment involving several indole derivatives, including this compound, researchers found that these compounds exhibited significant analgesic effects when assessed through various pain models. The study indicated that these compounds could potentially serve as alternatives to traditional analgesics with fewer side effects .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on related indole derivatives, revealing critical insights into how modifications in chemical structure influence biological activity. The findings suggested that the presence of bulky substituents like tert-butyl groups enhances lipophilicity, improving membrane permeability and bioavailability of these compounds in vivo .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberAnti-inflammatory Activity (%)Analgesic EffectReference
This compound172647-87-9Not specifiedSignificant
IndomethacinNot applicable54.239High
Other Indole DerivativesVariousRanging from 39% to 54%Moderate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via hydrazone formation or carbamate protection. For example, tert-butyl-protected intermediates can be prepared by reacting (2S)-2-amino-3-hydroxypropanoate derivatives with (Boc)₂O in anhydrous tetrahydrofuran (THF) under nitrogen, followed by hydrazine hydrate (N₂H₄·H₂O) in ethanol to yield hydrazino intermediates . Optimizing yields (75–85%) requires strict control of reaction temperature (20–25°C), solvent purity, and stoichiometric ratios of reagents. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. What spectroscopic methods are critical for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H-NMR : Look for tert-butyl protons as a singlet at δ 1.2–1.5 ppm. The hydroxymethyl group (-CH₂OH) appears as a triplet near δ 3.5–4.0 ppm, split by adjacent protons .
  • ¹³C-NMR : The carbonyl carbon of the carbamate group resonates at δ 150–155 ppm, while the tert-butyl carbons appear at δ 27–30 ppm (CH₃) and δ 80–85 ppm (quaternary C) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~3400 cm⁻¹ (O-H stretch, hydroxymethyl) confirm functional groups .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound, and how do they impact experimental handling?

  • Methodological Answer : The compound has a melting point of 84–89°C . It is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Low solubility in hexane necessitates the use of mixed solvents for recrystallization. Storage at 2–8°C under inert atmosphere prevents hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in melting point data across synthetic batches of this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 84–89°C vs. 115–182°C for structurally similar derivatives ) often arise from impurities or polymorphic forms. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect trace impurities (<1%) that depress melting points .
  • Repurify via preparative TLC (silica gel, chloroform/methanol 9:1) to isolate the pure compound .

Q. What strategies are effective in analyzing unexpected by-products during the synthesis of tert-butyl-protected indoline derivatives?

  • Methodological Answer : Side products may include hydrazone adducts or deprotected intermediates.

  • LC-MS : Monitor reactions in real-time using electrospray ionization (ESI) to detect intermediates with m/z corresponding to [M+H]⁺ or [M+Na]⁺ ions .
  • 2D-NMR (HSQC, HMBC) : Assign unexpected signals, such as hydrazone C=N bonds (δ 140–160 ppm in ¹³C-NMR) or residual benzyl carbamate protons (δ 5.1 ppm in ¹H-NMR) .
  • Mechanistic Studies : Conduct kinetic experiments under varying pH (4–10) to identify hydrolysis pathways of the tert-butyl group .

Q. How can computational methods assist in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The hydroxymethyl group’s oxygen shows high electron density, making it susceptible to acyl substitution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to guide structure-activity relationship (SAR) studies for antitubercular applications .

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